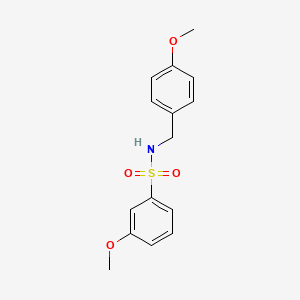![molecular formula C11H15ClF2N4O3S B10961318 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10961318.png)
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and a chloro(difluoro)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the chloro(difluoro)methyl group: This can be done using a chlorodifluoromethylating agent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, used in various chemical applications.
Al3Zr: An intermetallic compound used in high-temperature applications.
Organotin Compounds: Used in various industrial applications.
Uniqueness
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15ClF2N4O3S |
|---|---|
Molecular Weight |
356.78 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-2-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C11H15ClF2N4O3S/c1-4-17-6-9(8(3)16-17)22(20,21)18-10(19,11(12,13)14)5-7(2)15-18/h6,19H,4-5H2,1-3H3 |
InChI Key |
XIPTYYAQRNRZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2C(CC(=N2)C)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10961235.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961242.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961256.png)


![N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B10961278.png)
![6-Tert-butyl-4-(3-methoxyphenyl)-2-[(thiophen-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10961282.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B10961288.png)
![3-(4-methoxyphenyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]propanamide](/img/structure/B10961293.png)

![5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10961307.png)
![3-[(2Z)-4-(4-iodophenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10961310.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10961314.png)
